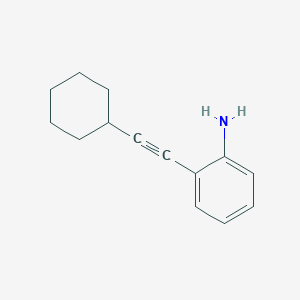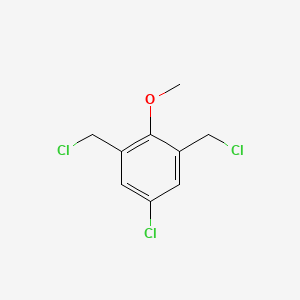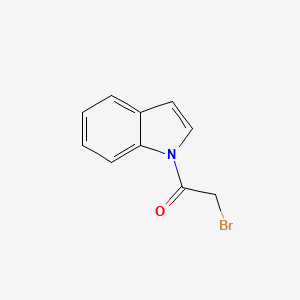
1H-Indole, 1-(bromoacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-(bromoacetyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
The synthesis of 1H-Indole, 1-(bromoacetyl)- typically involves the bromination of 1-acetylindole. One common method includes the reaction of 1-acetylindole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for indole derivatives often involve multi-step processes that include the preparation of the indole core followed by functionalization with various substituents. These methods may utilize catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
1H-Indole, 1-(bromoacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindole derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Applications De Recherche Scientifique
1H-Indole, 1-(bromoacetyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-(bromoacetyl)- and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation or viral replication. The bromoacetyl group can enhance the compound’s binding affinity to these targets, increasing its biological activity .
Comparaison Avec Des Composés Similaires
1H-Indole, 1-(bromoacetyl)- can be compared with other indole derivatives, such as 1H-Indole, 1-(chloroacetyl)- and 1H-Indole, 1-(fluoroacetyl)-. These compounds share similar core structures but differ in their substituents, which can significantly impact their reactivity and biological activity . The bromoacetyl group in 1H-Indole, 1-(bromoacetyl)- provides unique reactivity, making it a valuable intermediate in organic synthesis .
Similar compounds include:
- 1H-Indole, 1-(chloroacetyl)-
- 1H-Indole, 1-(fluoroacetyl)-
- 1H-Indole, 1-(iodoacetyl)-
Each of these compounds has distinct properties and applications, highlighting the versatility of indole derivatives in scientific research and industrial applications .
Propriétés
Numéro CAS |
207803-21-2 |
|---|---|
Formule moléculaire |
C10H8BrNO |
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
2-bromo-1-indol-1-ylethanone |
InChI |
InChI=1S/C10H8BrNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2 |
Clé InChI |
PVNOPTKDBNIIFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)
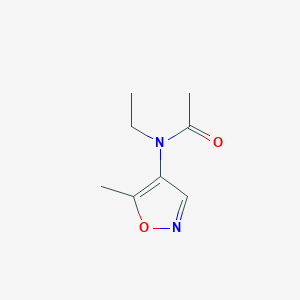


![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)

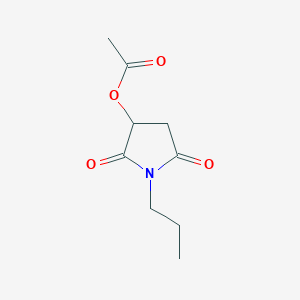


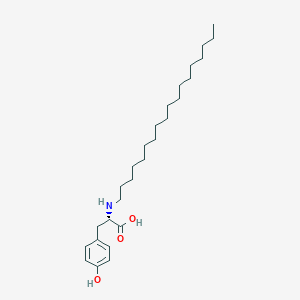
![2-[(3-Chloropropyl)amino]-2-methylpropanenitrile](/img/structure/B12570119.png)
